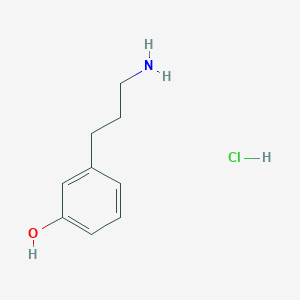

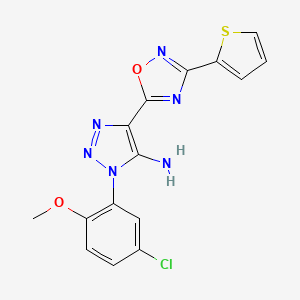

![molecular formula C13H16ClN3O2 B2737961 1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-50-7](/img/structure/B2737961.png)

1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS# 937597-50-7) is a research chemical . It has a molecular weight of 281.74 and a molecular formula of C13H16ClN3O2 .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

This compound has a boiling point of 410.8±40.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm3 . It has a topological polar surface area of 68 .Applications De Recherche Scientifique

Synthesis and Functionalization

1-Butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is involved in various synthesis and functionalization reactions, contributing to the development of novel compounds with potential applications in material science and pharmaceuticals. For instance, the functionalization reactions of related pyrazole-3-carboxylic acids have been explored, leading to the synthesis of compounds with spectroscopically determined structures, offering insights into reaction mechanisms and theoretical studies on their formation (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Complexation and Supramolecular Chemistry

This compound plays a role in complexation studies, where its structural analogs have shown significant interaction with nucleotide bases. These interactions are crucial for understanding molecular recognition processes, which are fundamental in designing sensor applications and drug delivery systems. The microenvironment around carboxylic acid groups in such molecules notably alters their complexation behavior, highlighting the importance of structural features in molecular interactions (S. Zimmerman, Weiming Wu, Z. Zeng, 1991).

Fluorescence and Optical Properties

Derivatives of 1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have been studied for their fluorescence and optical properties. The synthesis of novel oxadiazole derivatives, for example, has provided valuable insights into how substituent groups on the pyrazole moiety and the benzene moiety affect absorption and emission properties. These findings have implications for the development of new materials for optoelectronic applications (Yan-qing Ge, Jiong Jia, Teng Wang, et al., 2014).

Supramolecular Adducts

The compound's relevance extends to the formation of supramolecular adducts, demonstrating the role of classical hydrogen bonds and noncovalent interactions in constructing multidimensional structures. These structures are significant for developing new materials with tailored properties, such as enhanced stability and specificity for particular applications (W. Fang, Bangyu Chen, Du Chen, et al., 2020).

Antimicrobial and Antimycobacterial Activity

Research on pyridine derivatives, including those related to 1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has led to the discovery of compounds with antimicrobial and antimycobacterial activities. These studies are crucial for the development of new drugs and therapies to combat resistant strains of bacteria and mycobacteria, addressing a significant challenge in public health (.. R.V.Sidhaye, .. A.E.Dhanawade, .. K.Manasa, et al., 2011).

Orientations Futures

The synthesis of this compound presents several advantages, including room temperature conditions, short reaction time, and operational simplicity . This suggests potential for further exploration and optimization of the synthesis process. Additionally, given the bioactivity of pyrazolopyridines, there may be potential for further exploration in pharmaceutical applications .

Propriétés

IUPAC Name |

1-butyl-5-chloro-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3O2/c1-4-5-6-17-12-9(7(2)16-17)10(13(18)19)11(14)8(3)15-12/h4-6H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMGDVVEIQYFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC(=C(C(=C2C(=N1)C)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)

![1-(2-Chloro-6-fluorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2737885.png)

![N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2737886.png)

![N-benzyl-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2737888.png)

![3-OXA-7-AZABICYCLO[3.3.1]NONAN-9-ONE hydrochloride](/img/structure/B2737890.png)

![N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2737893.png)